molecular formula C9H7LiN2 B14329170 Lithium (3-cyano-5-ethenylpyridin-4-yl)methanide CAS No. 109355-92-2

Lithium (3-cyano-5-ethenylpyridin-4-yl)methanide

Cat. No.: B14329170
CAS No.: 109355-92-2
M. Wt: 150.1 g/mol
InChI Key: IMRKYJKFQDAJEE-UHFFFAOYSA-N
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Description

Lithium (3-cyano-5-ethenylpyridin-4-yl)methanide is a chemical compound with a unique structure that includes a lithium atom bonded to a methanide group, which is further connected to a pyridine ring substituted with cyano and ethenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Lithium (3-cyano-5-ethenylpyridin-4-yl)methanide typically involves the reaction of 3-cyano-5-ethenylpyridine with a lithium reagent. One common method is the lithiation of 3-cyano-5-ethenylpyridine using n-butyllithium (n-BuLi) in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:

3-cyano-5-ethenylpyridine+n-BuLiLithium (3-cyano-5-ethenylpyridin-4-yl)methanide\text{3-cyano-5-ethenylpyridine} + \text{n-BuLi} \rightarrow \text{this compound} 3-cyano-5-ethenylpyridine+n-BuLi→Lithium (3-cyano-5-ethenylpyridin-4-yl)methanide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium (3-cyano-5-ethenylpyridin-4-yl)methanide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the lithium compound under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines.

Scientific Research Applications

Lithium (3-cyano-5-ethenylpyridin-4-yl)methanide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It can be utilized in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Lithium (3-cyano-5-ethenylpyridin-4-yl)methanide involves its ability to act as a nucleophile due to the presence of the lithium atom. This nucleophilicity allows it to participate in various chemical reactions, forming new bonds with electrophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Lithium methanide: A simpler compound with similar nucleophilic properties.

    Lithium (3-cyano-5-ethynylpyridin-4-yl)methanide: A structurally related compound with an ethynyl group instead of an ethenyl group.

    Lithium (3-cyano-5-methylpyridin-4-yl)methanide: Another related compound with a methyl group substitution.

Uniqueness

Lithium (3-cyano-5-ethenylpyridin-4-yl)methanide is unique due to the presence of both cyano and ethenyl groups on the pyridine ring, which can influence its reactivity and potential applications. The combination of these functional groups provides a versatile platform for further chemical modifications and applications in various fields.

Properties

CAS No.

109355-92-2

Molecular Formula

C9H7LiN2

Molecular Weight

150.1 g/mol

IUPAC Name

lithium;5-ethenyl-4-methanidylpyridine-3-carbonitrile

InChI

InChI=1S/C9H7N2.Li/c1-3-8-5-11-6-9(4-10)7(8)2;/h3,5-6H,1-2H2;/q-1;+1

InChI Key

IMRKYJKFQDAJEE-UHFFFAOYSA-N

Canonical SMILES

[Li+].[CH2-]C1=C(C=NC=C1C=C)C#N

Origin of Product

United States

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